molecular formula C12H24O3 B3061265 5-Hydroxydodecanoic acid CAS No. 7779-95-5

5-Hydroxydodecanoic acid

Cat. No. B3061265
CAS RN: 7779-95-5
M. Wt: 216.32 g/mol
InChI Key: LXNOENXQFNYMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxydodecanoic acid (5-HDDA) is a naturally occurring fatty acid that has gained significant attention in recent years due to its potential therapeutic properties. It is a derivative of lauric acid, which is commonly found in coconut oil, and has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Antifungal Properties

5-Hydroxydodecanoic acid and related hydroxy fatty acids have demonstrated antifungal activity. A study by Sjögren et al. (2003) on Lactobacillus plantarum identified 3-hydroxydodecanoic acid as one of the antifungal substances effective against molds and yeasts, suggesting potential applications in antimicrobial and preservative technologies in food and pharmaceutical industries (Sjögren et al., 2003).

Cardioprotective Effects

5-Hydroxydodecanoic acid has been studied for its cardioprotective effects. Chopra et al. (2011) found that 5-Hydroxydecanoic acid could reverse sepsis-induced cardiodynamic dysfunction in rats, indicating its potential in therapeutic applications for cardiac conditions associated with sepsis (Chopra et al., 2011).

Chemical Recycling of Plastics

In the field of waste management, 5-Hydroxydodecanoic acid is relevant in the chemical recycling of plastics. Kamimura et al. (2014) demonstrated the conversion of polyamides into ω-hydroxy alkanoic acids, including 5-Hydroxydodecanoic acid, offering a new method for recycling waste plastics (Kamimura et al., 2014).

Biosynthesis and Bioengineering

He et al. (2019) explored the biosynthesis of medium-chain ω-hydroxy fatty acids, including ω-hydroxydodecanoic acid, using a bio-catalysis strategy in engineered Escherichia coli. This research highlights the potential of biotechnological production of these compounds for various industrial applications (He et al., 2019).

Biorefinery and Biochemical Production

The production of 5-Hydroxymethylfurfural (5-HMF), closely related to 5-Hydroxydodecanoic acid, in biorefinery applications, was investigated by Zuo et al. (2017). Their work presents an effective route for 5-HMF production in deep eutectic solvents, which is crucial for biorefinery and sustainable chemistry applications (Zuo et al., 2017).

properties

IUPAC Name

5-hydroxydodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOENXQFNYMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019117
Record name 5-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxydodecanoic acid

CAS RN

7779-95-5
Record name 5-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name xi-5-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxydodecanoic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxydodecanoic acid
Reactant of Route 3
Reactant of Route 3
5-Hydroxydodecanoic acid
Reactant of Route 4
5-Hydroxydodecanoic acid
Reactant of Route 5
5-Hydroxydodecanoic acid
Reactant of Route 6
5-Hydroxydodecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.